Gastrixon (Trantelinium Bromide) Therapeutic Index Superiority Relative to Novatropine
The parasympatholytic component of Gapona, Gastrixon (trantelinium bromide), demonstrates a therapeutic index that is 4-fold superior to that of the comparator Novatropine (homatropine methylbromide), as documented in the foundational Hungarian patent for the Gapona combination [1]. The patent states: "A vegyület terápiás indexe a Novatropinénál 4—1 Óvszer jobb" (The compound's therapeutic index is 4-fold better than that of Novatropine). This quantitative advantage indicates a wider safety margin for Gastrixon relative to this common anticholinergic comparator.
| Evidence Dimension | Therapeutic Index (TI) |
|---|---|
| Target Compound Data | 4-fold higher TI (relative to Novatropine) |
| Comparator Or Baseline | Novatropine (homatropine methylbromide), TI = baseline (1×) |
| Quantified Difference | 4-fold superior therapeutic index |
| Conditions | Preclinical pharmacological evaluation; data cited within Hungarian Patent 159830 (1971) based on Kísérletes Orvostudomány, 4, 1 (1952) |
Why This Matters
A 4-fold higher therapeutic index provides a quantitatively wider margin between therapeutically effective and toxic doses, which is a critical selection criterion when procuring anticholinergic agents for experimental models where dose-limiting side effects may confound results.
- [1] Vörösházy L, Thuránszky K, Kékes-Szabó A. Hungarian Patent 159830. Eljárás új, főleg ulcusellenes gyógyszerkészítmény előállítására. 1971. View Source
